molecular formula C11H11N3 B2721190 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine CAS No. 387358-41-0

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine

Cat. No.: B2721190
CAS No.: 387358-41-0
M. Wt: 185.23
InChI Key: SWOPKGZGICUIEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system consisting of pyridine and naphthyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine has several applications in scientific research:

Safety and Hazards

The compound “1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it is harmful if swallowed and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, tetrahydronaphthyridines, and functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPKGZGICUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C3C=CN=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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